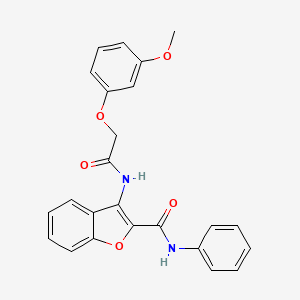

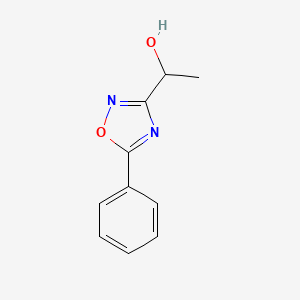

![molecular formula C15H14O4 B2720212 8-acetyl-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 951626-57-6](/img/structure/B2720212.png)

8-acetyl-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-acetyl-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as 8-Acetyl-7-hydroxy-4-methylcoumarin, is a chemical compound with the formula C12H10O4 . It has a molecular weight of 218.2054 . This compound is a potent antagonist of the 5-HT1A receptor and has been shown to have anticancer activity in vivo .

Synthesis Analysis

While specific synthesis methods for 8-acetyl-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one were not found in the search results, related compounds have been synthesized through various methods. For instance, 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) derivatives were synthesized through acylation, alkylations, and sulfonylation .Molecular Structure Analysis

The molecular structure of 8-acetyl-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is WZOMQVFUPMLOGT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

8-acetyl-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a solid at 20 degrees Celsius . It is soluble in methanol . The compound has a melting point of 168.0 to 172.0 degrees Celsius .Applications De Recherche Scientifique

Serotonin Receptor Agents

A series of new derivatives of this compound containing a piperazine group were designed and synthesized to study their affinity for the serotonin 5-HT1A and 5-HT2A receptors . Among them, certain derivatives exhibited excellent activity for 5-HT1A receptors .

Antidepressants and Mood-Stabilizing Drugs

The compound has been used in the development of new antidepressants and mood-stabilizing drugs . The equilibrium dissociation constant values of the tested compounds showed differential intrinsic activities of the agonist and antagonist modes .

CNS Activity

The compound has been associated with central nervous system (CNS) activity . This is particularly relevant in the context of developing new drugs for neurological disorders .

Antimicrobial Activity

Chalcones, which are related compounds, have been found to have antimicrobial activity . The presence of reactive function in chalcones is found to be responsible for their antimicrobial activity .

Antioxidant Activity

A new derivative of the compound was synthesized and tested for its antiproliferative and antioxidant activity . Antioxidants are crucial for protecting the body against damage from free radicals .

Antiproliferative Activity

The compound has been associated with antiproliferative activity . This is particularly relevant in the context of developing new cancer treatments .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

8-acetyl-7-hydroxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-7-13(17)11(8(2)16)6-12-9-4-3-5-10(9)15(18)19-14(7)12/h6,17H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUYQFDMAFNIJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1O)C(=O)C)C3=C(CCC3)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-acetyl-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

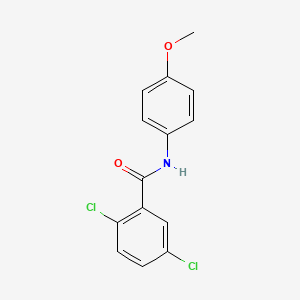

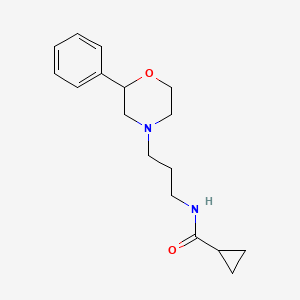

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2720132.png)

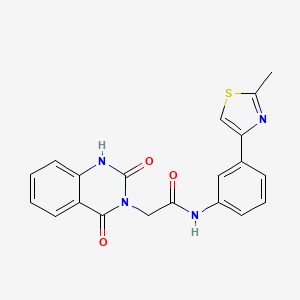

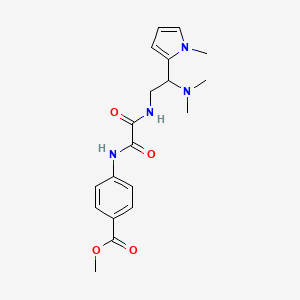

![3-methyl-N-(6-{4-[(3-methylpiperidin-1-yl)carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide](/img/structure/B2720134.png)

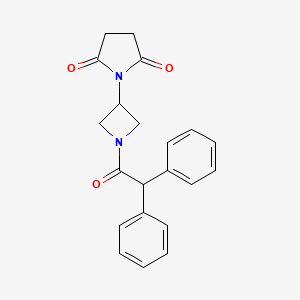

![2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2720139.png)

![1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B2720140.png)

![1-Methyl-3-[2-(1-methylimidazol-4-yl)ethyl]thiourea](/img/structure/B2720145.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2720149.png)

![5-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2720150.png)